molecular formula C27H34ClNO3 B12788046 Ethamoxytriphetol hydrochloride CAS No. 3037-26-1

Ethamoxytriphetol hydrochloride

Cat. No.: B12788046
CAS No.: 3037-26-1
M. Wt: 456.0 g/mol
InChI Key: HUSCQLWJYAZOLD-UHFFFAOYSA-N
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Description

Ethamoxytriphetol hydrochloride, known in research by its developmental code name MER-25, is a landmark synthetic compound recognized as the first nonsteroidal antiestrogen ever discovered . Its discovery in 1958 was a foundational event that opened the door to the development of a wide range of selective estrogen receptor modulators (SERMs) . This compound is characterized by its function as a nearly pure antiestrogen, demonstrating very low intrinsic estrogenic activity and acting primarily as an antagonist of the estrogen receptor (ER) . Its primary research value lies in its use as a tool to decipher estrogen-dependent processes. Historically, MER-25 was found to produce antifertility effects in animal models and was the first antiestrogen administered to patients with metastatic breast cancer, where it provided relief from bone pain and paved the way for future therapies like tamoxifen . Mechanistically, ethamoxytriphetol competes with estradiol for binding to the estrogen receptor, though it has a relatively low binding affinity . By blocking the receptor, it inhibits the proliferative effects of estrogen in responsive tissues, an action that underpins its observed antiuterotrophic effects in experimental models . Beyond oncology research, this mechanism has also been utilized to investigate the hormonal control of fertility and the pituitary-ovarian axis . For researchers, this compound represents a critical compound for studying the fundamental mechanisms of estrogen action, exploring endocrine feedback loops, and modeling the therapeutic effects of estrogen blockade in various biological contexts.

Properties

CAS No.

3037-26-1

Molecular Formula

C27H34ClNO3

Molecular Weight

456.0 g/mol

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C27H33NO3.ClH/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22;/h6-18,29H,4-5,19-21H2,1-3H3;1H

InChI Key

HUSCQLWJYAZOLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Ethamoxytriphetol hydrochloride is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. The synthetic route typically involves the reaction of 4-methoxyphenyl magnesium bromide with 4-(2-diethylaminoethoxy)benzophenone, followed by hydrolysis and subsequent crystallization to obtain the hydrochloride salt

Chemical Reactions Analysis

Ethamoxytriphetol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of phenolic derivatives, while reduction can yield alcohols.

Comparison with Similar Compounds

Chemical and Regulatory Profiles

Compound CAS Number Molecular Formula Therapeutic Use Safety Profile Regulatory Status
Ethamoxytriphetol HCl Not available Not available Fertility control Not reported Not listed in FDA/EMA
Trihexyphenidyl HCl UNII: AO61G82577 C₂₀H₃₁NO·HCl Parkinson’s disease, extrapyramidal symptoms Anticholinergic risks (e.g., dry mouth, blurred vision) Rx, ANDA-approved
Ethambutol HCl Not provided C₁₀H₂₄N₂O₂·2HCl Tuberculosis treatment Optic neuropathy risk Prescription
Isothipendyl HCl Not provided C₁₆H₂₀ClN₃S Laboratory use (unspecified) Irritant (skin/eye contact precautions) Not FDA-approved
Midodrine HCl Not provided C₁₂H₁₈N₂O₄·HCl Hypotension management Hypertension, bradycardia Rx


Key Observations :

  • Structural Diversity : While Ethamoxytriphetol HCl lacks structural clarity, other hydrochlorides exhibit varied backbones (e.g., Trihexyphenidyl’s bicyclic amine vs. Ethambutol’s ethane-diol motif).
  • Therapeutic Scope : Ethamoxytriphetol’s fertility-related use contrasts with Trihexyphenidyl’s neurological applications and Ethambutol’s antimicrobial role.

Pharmacological and Clinical Findings

  • Trihexyphenidyl HCl : Demonstrated efficacy in reducing Parkinsonian tremors at 2–5 mg/day doses, with bioequivalence established for generic formulations .
  • Ethambutol HCl : Requires strict therapeutic drug monitoring due to dose-dependent optic nerve toxicity .
  • Midodrine HCl : Rapid absorption (Tmax = 1 hour) with vasopressor effects lasting 2–4 hours .

Ethamoxytriphetol HCl: No clinical trials or pharmacokinetic data were identified, highlighting a critical research gap.

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